Pentan-3-ylhydrazine dihydrochloride

Description

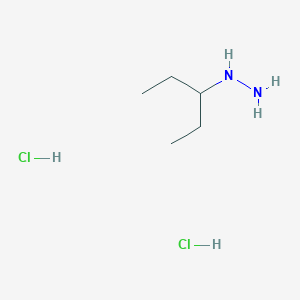

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-3-5(4-2)7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODDJJRARFWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211764-55-4 | |

| Record name | Pentan-3-ylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pentan-3-ylhydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of Pentan-3-ylhydrazine Dihydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is approached via a two-step sequence involving the formation of a hydrazone intermediate from pentan-3-one, followed by its reduction to the corresponding hydrazine. The subsequent conversion to the stable dihydrochloride salt is also detailed. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering insights into process optimization and control. A thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented with an analysis of the expected spectral data. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of substituted hydrazine derivatives.

Introduction: The Significance of Substituted Hydrazines

Substituted hydrazines are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of pharmaceutically active molecules.[1] The unique reactivity of the hydrazine moiety allows for its incorporation into various nitrogen-containing ring systems, making it an indispensable tool for medicinal chemists. Pentan-3-ylhydrazine, as a simple alkyl-substituted hydrazine, offers a versatile building block for creating novel chemical entities with potential therapeutic applications. Its dihydrochloride salt form enhances stability and improves handling characteristics, making it more amenable to storage and use in subsequent synthetic transformations.[2]

This guide will delineate a logical and experimentally sound pathway for the synthesis of this compound, starting from the readily available pentan-3-one. The causality behind each experimental step will be explained, providing a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Protocol

The synthesis of this compound is most effectively achieved through a two-step process:

-

Hydrazone Formation: The condensation of pentan-3-one with hydrazine hydrate to form pentan-3-one hydrazone.

-

Reduction and Salt Formation: The reduction of the hydrazone to pentan-3-ylhydrazine, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.

This strategy is predicated on the well-established reactivity of ketones with hydrazine to form hydrazones, and the subsequent reduction of the C=N double bond.[3]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Pentan-3-one Hydrazone

The initial step involves a nucleophilic addition of hydrazine to the carbonyl carbon of pentan-3-one, followed by dehydration to yield the corresponding hydrazone. Hydrazine hydrate is a convenient and safer alternative to anhydrous hydrazine for this transformation.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (1.0 eq.) and a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction, though it is often not necessary for simple ketones.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the pentan-3-one starting material. The reaction is typically complete within a few hours.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude pentan-3-one hydrazone, which may be used in the next step without further purification. If purification is desired, distillation under reduced pressure can be employed.

Step 2: Reduction of Pentan-3-one Hydrazone and Formation of the Dihydrochloride Salt

The reduction of the C=N bond of the hydrazone to the corresponding hydrazine can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[4][5] The reduction is followed by in-situ formation of the dihydrochloride salt by the addition of hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude pentan-3-one hydrazone (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The excess of NaBH₄ ensures the complete reduction of the hydrazone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Once the reduction is complete, cool the reaction mixture again in an ice bath.

-

Slowly and cautiously add concentrated hydrochloric acid (a slight excess, ~2.5 eq.) to the reaction mixture. This will quench the excess NaBH₄ and protonate the newly formed pentan-3-ylhydrazine to form the dihydrochloride salt. The salt is generally insoluble in the organic solvent and will precipitate.[6][7]

-

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.

-

Dry the collected solid under vacuum to obtain this compound.

Characterization and Data Analysis

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a self-validating system for the structural elucidation of the target compound.

Caption: Logical flow for the characterization of the final product.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₁₆Cl₂N₂ |

| Molecular Weight | 175.10 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar organic solvents.[1][8] |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methine protons of the pentan-3-yl group, as well as broad signals for the N-H protons of the hydrazinium moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the positively charged nitrogen atoms.[9][10]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (methyl) | ~ 1.0 - 1.3 | Triplet (t) | 6H |

| -CH₂- (methylene) | ~ 1.6 - 1.9 | Multiplet (m) | 4H |

| -CH- (methine) | ~ 3.0 - 3.4 | Multiplet (m) | 1H |

| -NH-NH₂ | Broad singlet | Broad (br s) | 5H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the three unique carbon environments in the pentan-3-yl group. The chemical shifts are influenced by the proximity to the nitrogen atoms.[11][12][13][14]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~ 10 - 15 |

| -CH₂- | ~ 25 - 35 |

| -CH- | ~ 55 - 65 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by the presence of N-H stretching and bending vibrations and the absence of the C=O stretching vibration from the starting ketone.[15][16]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazinium) | 3200 - 2800 | Strong, broad |

| C-H stretch (alkyl) | 2960 - 2850 | Strong |

| N-H bend (hydrazinium) | ~ 1600 - 1500 | Medium to strong |

| C-H bend (alkyl) | ~ 1465, 1380 | Medium |

| N-N stretch | ~ 1150 - 1050 | Medium to weak[17][18] |

The absence of a strong absorption band in the 1715-1680 cm⁻¹ region confirms the complete reduction of the carbonyl group of the pentan-3-one starting material.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, pentan-3-ylhydrazine, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. The dihydrochloride salt is best analyzed by ESI. A key fragmentation pathway for alkylhydrazines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[19][20]

-

Molecular Ion: For the free base (C₅H₁₄N₂), the molecular ion peak [M]⁺• would be expected at m/z = 102. For the dihydrochloride salt analyzed by ESI, the protonated molecule [M+H]⁺ would be observed at m/z = 103.

-

Major Fragmentation Pathways (Alpha-Cleavage):

-

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z = 73. This is expected to be a major peak due to the stability of the resulting cation.

-

Safety and Handling

Hydrazine derivatives are known to be toxic and potentially carcinogenic.[2] this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently prepare and validate this important synthetic intermediate. The provided characterization data serves as a reliable benchmark for confirming the identity and purity of the final product, ensuring its suitability for further applications in organic synthesis and medicinal chemistry.

References

- Google Patents. (1961). Manufacture of hydrazine dihydrohalides. US2978296A.

-

Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]

-

Livinghouse, T., & Undheim, K. (2022). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. Synthetic Communications, 52(2), 185-189. Retrieved from [Link]

- Google Patents. (1962). Process for preparing pentanone-3. US3059031A.

-

Al-Jibouri, S. A. (2016). The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. Journal of Al-Nahrain University, 19(1), 123-128. Retrieved from [Link]

-

Saha, A., & Basu, B. (2012). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of ChemTech Research, 4(4), 1868-1871. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

IIT Kanpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Pravica, M., et al. (2014). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry A, 118(40), 9571-9578. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Livinghouse, T., & Undheim, K. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes. Synthetic Communications, 52(2), 185-189. Retrieved from [Link]

-

Walker, G. N., Moore, M. A., & Weaver, B. N. (1962). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry, 27(12), 4119-4123. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Matunas, R. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

- Google Patents. (1985). Process for preparing a hydrazine hydrohalide. EP0153168A2.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Hydrazine (N₂H₄) - VPL. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. bhu.ac.in [bhu.ac.in]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 20. m.youtube.com [m.youtube.com]

Physical and chemical properties of "Pentan-3-ylhydrazine dihydrochloride"

An In-Depth Technical Guide to Pentan-3-ylhydrazine Dihydrochloride

Introduction: The Strategic Value of a Substituted Hydrazine

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery of novel bioactive molecules. This compound (CAS No. 1211764-55-4) represents a key reagent, valued not for its intrinsic biological activity, but for its role as a versatile precursor in constructing complex molecular architectures. Its utility is centered on the nucleophilic hydrazine moiety, which serves as a linchpin in the formation of nitrogen-containing heterocycles—a scaffold prevalent in a vast array of pharmaceuticals.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data points to explore the causality behind its properties and applications. We will examine its physicochemical characteristics, delve into the rationale of its chemical reactivity, present a concrete application in drug discovery, and provide robust experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

The dihydrochloride salt form of Pentan-3-ylhydrazine is the most common commercial and laboratory format. This form enhances the compound's shelf-life and handling characteristics by protecting the reactive hydrazine group from atmospheric oxidation.

Identification and Structural Data

A summary of the fundamental properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1211764-55-4 | [1] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 175.10 g/mol | [1] |

| Canonical SMILES | CCC(CC)NN.Cl.Cl | [1] |

| Physical Form | Assumed to be a white to off-white crystalline solid, typical for hydrochloride salts. | N/A |

| Solubility | Expected to be soluble in polar solvents such as water, methanol, and DMSO. Specific quantitative data is not widely published. | N/A |

| Melting Point | Not publicly available in reviewed literature. | N/A |

Analytical Characterization: ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. The proton NMR spectrum provides a unique fingerprint of the molecule.

Protocol: ¹H-NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the proton spectrum at room temperature.

-

Data Interpretation: The expected chemical shifts (δ) and multiplicities are as follows[1][2]:

-

δ 0.85 ppm: Triplet, 6H (Represents the two methyl, -CH₃, groups). The triplet pattern arises from coupling to the adjacent methylene protons.

-

δ 1.54 ppm: Multiplet, 4H (Represents the two methylene, -CH₂-, groups). The complex pattern is due to coupling with both the methyl and methine protons.

-

δ 2.81 ppm: Quintet, 1H (Represents the single methine, -CH-, proton). The quintet arises from coupling to the four adjacent methylene protons.

-

Caption: Structure with corresponding ¹H-NMR shifts.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is entirely dependent on the reactivity of the hydrazine functional group.

The Role of the Dihydrochloride Salt

The lone pairs of electrons on the nitrogen atoms make the free base, Pentan-3-ylhydrazine, a strong nucleophile but also susceptible to oxidation. Protonating both nitrogens to form the dihydrochloride salt serves two critical functions:

-

Stability: The salt is significantly more stable to air oxidation, ensuring a longer shelf-life and consistent purity.

-

Handling: It is typically a crystalline solid, which is easier to handle and weigh accurately compared to the free base, which may be a liquid or low-melting solid.

In Situ Generation of the Reactive Species

In a reaction mixture, the active nucleophile is the free base. It is generated in situ by the addition of a mild base (e.g., triethylamine, sodium acetate, or sodium bicarbonate). The base removes the protons, liberating the lone pair on the terminal nitrogen (-NH₂), which is the primary site of nucleophilic attack.

Caption: Equilibrium between the stable salt and the reactive free base.

Key Reactions: Formation of Heterocycles

The most significant application of this reagent is in the synthesis of heterocycles. The reaction with a 1,3-dicarbonyl compound to form a pyrazole ring is a classic and powerful transformation in medicinal chemistry.

-

Initial Condensation: The nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate.

-

Dehydration: The resulting intermediate loses a molecule of water to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group.

-

Final Dehydration: A second molecule of water is eliminated to yield the stable, aromatic pyrazole ring.

Application in Drug Discovery: A Case Study

The utility of this compound is not theoretical; it is a documented building block in pharmaceutical research. A patent for novel pyrazole derivatives highlights its use in the synthesis of compounds investigated as potential treatments for depression and anxiety[1]. These compounds function as serotonin reuptake inhibitors and 5-HT₂c receptor antagonists[1].

The core pyrazole scaffold, formed using Pentan-3-ylhydrazine, is essential for orienting the other substituents in the correct three-dimensional space to interact with these biological targets. The pentan-3-yl group itself provides a specific lipophilic character that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Workflow for synthesizing a pyrazole scaffold.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and use of alkylhydrazines[3][4].

Representative Synthesis of this compound

This two-step procedure involves the formation of a hydrazone from 3-pentanone, followed by reduction and salt formation.

Step 1: Synthesis of 3-Pentanone Hydrazone

-

To a stirred solution of hydrazine monohydrate (1.2 equivalents) in ethanol at 0°C, add 3-pentanone (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Remove the ethanol under reduced pressure. The resulting crude hydrazone can often be used directly in the next step.

Step 2: Reduction and Salt Formation

-

Dissolve the crude hydrazone in a suitable solvent such as methanol or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (2.0 equivalents), portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~1 by adding concentrated hydrochloric acid.

-

Extract the aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove any non-basic impurities.

-

Concentrate the acidic aqueous layer in vacuo to yield the crude this compound salt. Recrystallization from an ethanol/ether mixture can be performed for further purification.

Caption: Representative synthetic workflow.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: GHS06 (Toxic)[1].

-

Signal Word: Danger [1].

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended) place away from oxidizing agents[1].

Conclusion

This compound is a valuable reagent whose simple structure belies its strategic importance in the synthesis of complex, biologically active molecules. Its utility is rooted in the predictable and versatile reactivity of the hydrazine group. By understanding its properties—from the stabilizing effect of the dihydrochloride salt form to its specific application in forming pyrazole-based drug candidates—researchers can effectively leverage this building block to accelerate discovery programs. As with all reactive chemical reagents, adherence to strict safety protocols is essential for its successful and safe implementation in the laboratory.

References

- Google Patents. (n.d.). CA2805219A1 - Pyrazole compound.

-

MySkinRecipes. (n.d.). 1-(pentan-3-yl)hydrazine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PubMed. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. J Org Chem, 71(9), 3627-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Hydrazine | Price | per kg | USD. Retrieved from [Link]

- Google Patents. (n.d.). ピラゾール化合物 - WO2012008528A1.

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Pentan-3-ylhydrazine Dihydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity Pentan-3-ylhydrazine Dihydrochloride. Due to the limited specific literature on this particular salt, this document integrates foundational principles of alkylhydrazine chemistry with available data to provide a robust framework for its application and study.

Core Chemical Identity and Molecular Structure

This compound is the dihydrochloride salt of pentan-3-ylhydrazine, a symmetrically branched alkylhydrazine. The presence of two hydrochloride moieties significantly influences its solubility, stability, and reactivity compared to its free base or monohydrochloride form.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1211764-55-4 | [1] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 175.10 g/mol | [1] |

| Canonical SMILES | CCC(CC)NN.Cl.Cl | [1] |

| InChI Key | IVZSDKPIHPABBM-UHFFFAOYSA-N | [2] |

| Physical Form | Typically a white to off-white crystalline solid (inferred) | [3] |

| Solubility | Expected to be soluble in water and polar protic solvents | N/A |

Molecular Structure Visualization

The structure consists of a pentan-3-yl group attached to a hydrazine moiety, which is protonated at both nitrogen atoms to form the dihydrochloride salt.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Principles

Proposed Synthetic Workflow

The synthesis likely proceeds in two main stages: formation of the hydrazone from pentan-3-one and hydrazine, followed by reduction to the corresponding alkylhydrazine, and finally, conversion to the dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

This protocol is representative of general alkylhydrazine synthesis and should be adapted and optimized.

Step 1: Hydrazone Synthesis

-

To a solution of pentan-3-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Add a catalytic amount of acetic acid.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Remove the solvent under reduced pressure. The resulting crude hydrazone may be used directly or purified.

Step 2: Reduction to Hydrazine

-

Dissolve the crude pentan-3-one hydrazone in a suitable solvent (e.g., methanol or THF).

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) (2-3 eq) in portions.

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction carefully with water, then acidify with dilute HCl.

-

Basify with NaOH to liberate the free base and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude pentan-3-ylhydrazine.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the crude pentan-3-ylhydrazine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (at least 2.2 equivalents) in the same solvent dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Chemical Reactivity and Applications in Drug Development

Alkylhydrazines are versatile intermediates in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.[4]

Key Reactivity Profile

-

Nucleophilicity: The hydrazine moiety contains two nucleophilic nitrogen atoms. The terminal nitrogen is generally more nucleophilic and less sterically hindered, making it the primary site of reaction in many cases.

-

Reaction with Carbonyls: As demonstrated in the synthesis, it readily reacts with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use in derivatization and in reactions like the Wolff-Kishner reduction.[5]

-

Heterocycle Formation: This is arguably the most significant application. Alkylhydrazines react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, a common scaffold in medicinal chemistry.[6] They also react with other bifunctional electrophiles to yield a variety of five- and six-membered heterocycles.

-

Reductant Properties: Hydrazine and its derivatives can act as reducing agents. The oxidation by-products are typically nitrogen gas and water, which is advantageous for clean reactions.[7]

Role in Medicinal Chemistry and Drug Development

The pentan-3-ylhydrazine scaffold serves as a key building block for introducing a branched alkyl group adjacent to a reactive hydrazine handle. This can be strategically employed to:

-

Synthesize Novel Heterocycles: Its primary role is as a precursor for heterocyclic compounds like pyrazoles and triazoles, which are core structures in many therapeutic agents.

-

Introduce Lipophilicity: The pentyl group can be used to tune the lipophilicity of a final drug candidate, potentially improving its pharmacokinetic profile (e.g., membrane permeability, metabolic stability).

-

Act as a Linker: The hydrazine moiety can be incorporated into more complex molecules as a linker, connecting different pharmacophores.

While no specific drugs are publicly cited as being derived directly from this compound, related hydrazine intermediates are crucial. For instance, complex hydrazine derivatives are used in the synthesis of antifungal agents like posaconazole.

Analytical and Quality Control Methods

Accurate analysis of hydrazine compounds is critical due to their reactivity and potential toxicity.

Table 2: Representative Analytical Techniques for Hydrazine Derivatives

| Technique | Method | Purpose | Reference(s) |

| Gas Chromatography (GC) | Derivatization (e.g., with acetone to form the azine) followed by GC-FID or GC-MS. | Purity assessment, quantification of residual starting materials. | [8] |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with UV or electrochemical detection. Derivatization may be required for enhanced sensitivity. | Purity determination, identification of impurities. | [1] |

| Mass Spectrometry (MS) | ESI-MS or DART-MS for direct analysis. | Structural confirmation and identification. | [2][9] |

| NMR Spectroscopy | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). | Structural elucidation and confirmation. | N/A |

Safety, Handling, and Storage

This compound, as a hydrazine derivative, must be handled with appropriate care.

Hazard Identification

Based on data for the compound and related hydrazine salts, the following hazards are identified:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong bases. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its true potential is realized when viewed through the lens of established alkylhydrazine chemistry. For the medicinal chemist and process scientist, it offers a unique branched alkyl scaffold for the synthesis of novel heterocyclic compounds. By understanding its fundamental properties, inferred synthetic pathways, and key reactivity patterns, researchers can effectively and safely leverage this compound in the pursuit of new therapeutic agents and other advanced chemical applications.

References

-

PubChemLite. This compound (C5H14N2). [Link]

-

NASA Tech Briefs. Three Methods of Detection of Hydrazines. (2010). [Link]

- Elgemeie, G. H., & Abd-El-Aal, F. M. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1887-1913.

-

SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

-

MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride. [Link]

-

Wikipedia. Hydrazine. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]

- 3. d-nb.info [d-nb.info]

- 4. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. sielc.com [sielc.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

Spectroscopic Elucidation of Pentan-3-ylhydrazine Dihydrochloride: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Pentan-3-ylhydrazine dihydrochloride, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. We will dissect the available experimental ¹H NMR data and provide expert-driven predictions for IR and MS spectra, establishing a complete analytical profile. The methodologies are presented as self-validating protocols, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

Pentan-3-ylhydrazine and its salts are valuable building blocks in organic synthesis, particularly in the creation of heterocyclic compounds with potential pharmaceutical applications.[1] The dihydrochloride salt form enhances stability and solubility, making it a common subject of synthetic procedures. Unambiguous structural confirmation of such molecules is paramount for regulatory compliance, ensuring reaction success, and guaranteeing the purity of downstream products. Spectroscopic analysis provides the definitive molecular "fingerprint" required for this validation. This guide offers a multi-technique approach, integrating NMR, IR, and MS to build a cohesive and undeniable structural proof.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₅H₁₆Cl₂N₂

-

Molecular Weight: 175.10 g/mol

-

CAS Number: 1211764-55-4

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the connectivity and chemical environment of atoms. For hydrochloride salts, special considerations regarding exchangeable protons and solvent choice are critical for acquiring high-quality, interpretable data.[2]

Causality in Experimental Design

The choice of an appropriate deuterated solvent is the most critical parameter. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its ability to dissolve polar hydrochloride salts and for its slower exchange rate with labile N-H protons compared to solvents like D₂O or CD₃OD. This slower exchange allows for the observation of N-H proton signals and their couplings, which are often lost or broadened in protic solvents. The addition of a small amount of D₂O post-acquisition serves as a validation step; the disappearance of N-H signals upon D₂O addition confirms their assignment.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

-

Validation (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Observe the disappearance of signals corresponding to the N-H protons.

Data Presentation and Interpretation

The experimental ¹H NMR spectrum of this compound has been reported and is detailed below.[1][4]

Table 1: Experimental ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 0.85 | Triplet (t) | 6H | 7.1 | -CH₂CH₃ (Two equivalent methyl groups) |

| 1.54 | Multiplet (m) | 4H | - | -CH₂ CH₃ (Two equivalent methylene groups) |

| 2.81 | Quintet (quin) | 1H | 5.9 | -CH - (Methine proton) |

| Not Reported, typically broad | Broad Singlet | 3H | - | -NH-NH₂ (Hydrazinyl protons) |

Interpretation:

-

The triplet at 0.85 ppm integrates to 6 protons and is characteristic of two equivalent methyl groups, each split by an adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).

-

The multiplet at 1.54 ppm integrates to 4 protons, corresponding to the two equivalent methylene groups. These protons are split by both the adjacent methyl group (3 protons) and the methine proton (1 proton), leading to a complex multiplet.

-

The quintet at 2.81 ppm corresponds to the single methine proton. It is coupled to the four protons of the two adjacent methylene groups, resulting in a quintet (n+1 = 4+1 = 5).

-

The protons on the nitrogen atoms (-NH-NH₂) are expected to appear as a broad signal due to rapid chemical exchange and quadrupolar coupling with the nitrogen atoms. This signal would disappear upon the addition of D₂O.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift Range (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| 10 - 15 | -CH₂C H₃ | Aliphatic methyl carbon. |

| 25 - 30 | -C H₂CH₃ | Aliphatic methylene carbon. |

| 55 - 65 | -C H- | Aliphatic methine carbon, deshielded by the adjacent nitrogen atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups within a molecule.[5] For this compound, the key signatures will be those of the protonated amine (ammonium) and the aliphatic hydrocarbon backbone.

Theoretical Considerations for Amine Salts

The protonation of the hydrazine moiety to form a dihydrochloride salt results in the formation of -NH₂⁺- and -NH₃⁺-like groups. The N-H stretching vibrations in these charged species appear as very broad and strong absorptions, typically centered around 3200-2800 cm⁻¹, often overlapping with the C-H stretching region. This broadening is a result of extensive hydrogen bonding in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer software.

Predicted IR Spectrum and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3200 - 2800 | N-H Stretch | Strong, very broad | Characteristic of the protonated hydrazine (ammonium salt) N-H bonds, indicating extensive hydrogen bonding.[6][7] |

| 2960 - 2850 | C-H Stretch | Medium-Strong | Aliphatic C-H stretching from the methyl and methylene groups of the pentyl chain. May be superimposed on the broad N-H stretch. |

| ~1600 - 1500 | N-H Bend | Medium | Asymmetric and symmetric bending of the protonated amine groups.[6] |

| ~1465 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene and methyl groups. |

The definitive feature in the IR spectrum would be the exceptionally broad and intense absorption spanning from ~3200 cm⁻¹ down to ~2800 cm⁻¹, which is the hallmark of an amine salt.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.[8][9]

Ionization Strategy: The Logic of ESI

For a pre-existing salt like this compound, Electrospray Ionization (ESI) is the method of choice. This "soft" ionization technique transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the molecular ion. The analysis will detect the cationic form of the parent molecule, which is the protonated free base, [C₅H₁₄N₂ + H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide data for the free base, Pentan-3-ylhydrazine (C₅H₁₄N₂), which has a monoisotopic mass of 102.1157 u.

Table 4: Predicted m/z Peaks in ESI-MS (Positive Mode)

| m/z (amu) | Ion | Interpretation |

|---|---|---|

| 103.1235 | [M+H]⁺ | The protonated molecular ion of the free base. This is the primary confirmation of the parent molecule's mass. |

| 73.0813 | [M - N₂H₃]⁺ | A potential fragment resulting from the cleavage of the C-N bond, corresponding to the pentan-3-yl cation. |

| 74.0970 | [M - C₂H₅]⁺ | A fragment resulting from alpha-cleavage, with the loss of an ethyl radical from the protonated molecule. |

The observation of the [M+H]⁺ ion at m/z 103.1235 would provide definitive confirmation of the molecular weight of the parent compound.

Integrated Analytical Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates the logical process for the complete characterization of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural identity of this compound is unequivocally established through a synergistic application of NMR, IR, and MS. ¹H NMR provides the precise proton count and connectivity of the aliphatic backbone.[1][4] The predicted IR spectrum offers clear evidence of the key amine salt functional group through its characteristic broad N-H stretching bands. Finally, mass spectrometry confirms the molecular weight of the parent free base. This integrated spectroscopic profile serves as a robust, reliable, and scientifically sound standard for the identification and quality control of this important chemical entity.

References

-

Bryce, D. L., Sward, G. D., & Adiga, S. (n.d.). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at: [Link]

-

OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry. Available at: [Link]

-

Fuchs, B. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

-

Bryce, D. L., & Wasylishen, R. E. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. PubMed. Available at: [Link]

-

(2022). Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]

- Google Patents. (n.d.). CA2805219A1 - Pyrazole compound.

-

(n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

-

Avdievich, N. I., & Golenja, C. T. (n.d.). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Clark, J. (2000, modified 2014). interpreting infra-red spectra. Chemguide. Available at: [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). WO2012008528A1 - Pyrazole compound.

Sources

- 1. CA2805219A1 - Pyrazole compound - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2012008528A1 - ãã©ã¾ã¼ã«ååç© - Google Patents [patents.google.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Pentan-3-ylhydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Pentan-3-ylhydrazine dihydrochloride is an intriguing molecule for synthetic and medicinal chemistry, often utilized as a building block in the creation of novel heterocyclic compounds and potential pharmaceutical agents[1]. However, a critical gap in the publicly available physicochemical data for this compound is its solubility profile in common organic solvents[2]. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this dihydrochloride salt. We will delve into the theoretical underpinnings of salt solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer a structure for the systematic presentation of solubility data. This document serves as a foundational resource to empower researchers to generate the precise, reliable data necessary to advance their discovery and development programs.

Introduction: The Physicochemical Identity of this compound

Understanding the fundamental properties of a molecule is the first step in predicting and interpreting its solubility behavior[3]. This compound is the salt form of the parent base, pentan-3-ylhydrazine.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₁₆Cl₂N₂[4]

-

Molecular Weight: 175.10 g/mol [4]

-

Structure: A pentane backbone with a hydrazine group at the third position, complexed with two equivalents of hydrogen chloride.

-

InChIKey: IVZSDKPIHPABBM-UHFFFAOYSA-N[2]

-

Predicted LogP (XlogP): 0.9[2]

The dihydrochloride nature of this compound is paramount. The presence of two protonated nitrogen atoms significantly increases the polarity of the molecule compared to its free base, suggesting a strong preference for polar solvents and a markedly different solubility profile. Hydrochloride salts are the most common salt form for basic drugs, chosen for their potential to enhance aqueous solubility and stability[5][6]. However, this high polarity often leads to poor solubility in less polar organic solvents, a critical consideration for synthesis, purification, and formulation.

The Theoretical Framework: Why Solvent Choice Matters for Hydrochloride Salts

The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like." The dissolution process requires the solvent to overcome the crystal lattice energy of the solid salt and solvate the individual ions (the protonated hydrazine cation and chloride anions).

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally the best candidates for dissolving hydrochloride salts. Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anions and as hydrogen bond acceptors for the N-H groups of the cation. Their high dielectric constants also help to separate the ions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. While solubility is often achievable, it may be less than in protic counterparts. For instance, some hydrochloride salts are readily soluble in DMSO[7].

-

Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexanes): These solvents lack the ability to form strong interactions with the ions and have low dielectric constants. Consequently, they are generally very poor solvents for highly polar salts like dihydrochlorides.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This technique measures the concentration of a saturated solution at equilibrium, providing a precise and reliable value. The protocol is recommended by regulatory bodies like the FDA and the World Health Organization for biopharmaceutics classification[8][9][10].

Protocol 3.1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

-

This compound (high purity, >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath[8]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical instrument (e.g., HPLC-UV, UPLC-MS) for concentration measurement

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of labeled vials. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place them in the temperature-controlled shaker, typically set at 25 °C (room temperature) or 37 °C (physiological temperature)[8][11]. Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached[8][11]. The time to equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus[8].

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or µg/mL.

Self-Validation and Trustworthiness:

-

Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in the vial. Its absence indicates that the compound completely dissolved, and more solute must be added.

-

Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation[8].

-

pH Measurement: For aqueous or buffered solutions, measure the pH at the beginning and end of the experiment to check for any shifts[9].

Visualization of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: A Pragmatic Approach for Early Discovery

In early-stage research where rapid assessment of a large number of compounds or solvents is necessary, a kinetic solubility assay is often employed. This method is faster but may not represent true thermodynamic equilibrium. It typically involves adding a concentrated DMSO stock solution to the solvent and detecting the point of precipitation[12].

Protocol 4.1: Kinetic Solubility Screening

Objective: To rapidly estimate the solubility of this compound across a panel of solvents.

Materials:

-

Concentrated stock solution of this compound (e.g., 10-20 mM in DMSO).

-

Panel of organic solvents.

-

96-well microplates.

-

Automated liquid handler (optional but recommended).

-

Plate reader capable of nephelometry or light scattering.

Procedure:

-

Plate Preparation: Dispense the chosen organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add small, incremental volumes of the concentrated DMSO stock solution to the solvent-containing wells.

-

Mixing and Incubation: Mix the plate briefly and incubate for a short period (e.g., 1-2 hours).

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is detected (indicating precipitation) is recorded as the kinetic solubility.

Causality and Limitations: This method's speed comes at a cost. The final solution contains a small percentage of the co-solvent (DMSO), which can influence solubility[7]. Furthermore, the short incubation time may not be sufficient for crystal lattice formation, potentially leading to supersaturated solutions and an overestimation of the true equilibrium solubility[12].

Visualization of the Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and conditions.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Method |

| Polar Protic | Water | 80.1 | TBD | Shake-Flask |

| Methanol | 32.7 | TBD | Shake-Flask | |

| Ethanol | 24.5 | TBD | Shake-Flask | |

| Polar Aprotic | DMSO | 46.7 | TBD | Shake-Flask |

| Acetonitrile | 37.5 | TBD | Shake-Flask | |

| DMF | 36.7 | TBD | Shake-Flask | |

| Low-Polarity | Dichloromethane | 9.1 | TBD | Shake-Flask |

| Nonpolar | Toluene | 2.4 | TBD | Shake-Flask |

¹Dielectric constants are approximate values from standard chemical literature. TBD: To Be Determined experimentally.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this guide provides the necessary theoretical foundation and practical, validated protocols for its determination. By employing the rigorous shake-flask method for thermodynamic solubility and leveraging kinetic screening for rapid assessment, researchers can generate the critical data needed for informed decision-making in process chemistry, formulation development, and preclinical studies. Adherence to these systematic approaches will ensure the generation of high-quality, reliable, and trustworthy data, ultimately accelerating the path of discovery.

References

- This compound (C5H14N2) - PubChemLite.

- Solubility Testing of Drug Candid

- SOP for pH-Solubility Profiling of Drug Candid

- Annex 4: Protocol to conduct equilibrium solubility experiments.

- Solubility guidelines for candidate drugs (µg/mL).

- BCS Methodology: Solubility, Permeability & Dissolution. U.S.

- Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs.

- Dissolving Hydrochloride Salts for Cell Culture: Applic

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents. BenchChem.

- 1211764-55-4 | this compound. ChemScene.

- 1-(pentan-3-yl)hydrazine hydrochloride. MySkinRecipes.

Sources

- 1. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 2. PubChemLite - this compound (C5H14N2) [pubchemlite.lcsb.uni.lu]

- 3. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 4. chemscene.com [chemscene.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. fda.gov [fda.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for "Pentan-3-ylhydrazine dihydrochloride"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentan-3-ylhydrazine Dihydrochloride: A Guide to Stability and Storage

Abstract

This compound is a valuable reagent and intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. As with many hydrazine derivatives, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes evidence-based best practices for its storage and handling. Furthermore, a detailed protocol for conducting a forced degradation study is presented to empower researchers to validate and optimize storage conditions for their specific applications, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Chemical Nature of this compound

This compound (CAS No. 1211764-55-4) is an alkylhydrazine salt.[1] Its structure, featuring a hydrazine moiety attached to a secondary pentyl group, makes it a versatile building block. The hydrazine group is highly functional and can participate in a variety of chemical transformations, notably in the formation of nitrogen-containing heterocyclic compounds.[2]

The compound is supplied as a dihydrochloride salt, which significantly enhances its stability compared to the free base. The protonation of the two basic nitrogen atoms reduces their nucleophilicity and susceptibility to oxidation. However, despite this increased stability, the inherent reactivity of the hydrazine functional group necessitates careful storage and handling to prevent degradation. This guide will dissect the chemical vulnerabilities of the molecule and provide a framework for maintaining its purity and integrity over time.

Physicochemical Properties and Inherent Stability Factors

Understanding the fundamental properties of this compound is crucial for predicting its stability.

| Property | Value/Information | Source |

| CAS Number | 1211764-55-4 | [1] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 175.10 g/mol | [1] |

| Physical Form | White to yellow powder or crystals | |

| Purity | Typically ≥95% | [1][2] |

| Salt Form | Dihydrochloride | [1] |

The dihydrochloride salt form is a critical stability feature. It renders the compound as a solid with a higher melting point and reduced vapor pressure compared to its free base. As a salt of a strong acid (HCl) and a weak base, it is expected to be slightly acidic in aqueous solutions. The solid, crystalline nature of the salt minimizes the surface area exposed to atmospheric components, thereby slowing potential degradation reactions.

Potential Degradation Pathways

Oxidative Degradation

The nitrogen atoms of the hydrazine moiety are susceptible to oxidation. This process can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions (e.g., Cu²⁺, Fe³⁺), which can catalyze the formation of radical species.[3][6] The oxidation of hydrazines can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming a variety of products including the corresponding amine, alcohol, or ketone, and nitrogen gas.[4][6] The presence of trace amounts of oxygen or water can initiate a decomposition cascade.[4]

Caption: Predicted Oxidative Degradation Pathway.

Photolytic Degradation

Similar to other aromatic and alkyl hydrazines, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation.[5] The energy absorbed from photons can be sufficient to induce homolytic cleavage of the N-N or C-N bonds, leading to a loss of purity and the formation of various byproducts.

Hydrolytic Degradation and Incompatibilities

The hydrazine group itself is generally stable towards hydrolysis. However, it is highly reactive with aldehydes and ketones, which may be present as impurities in solvents or reagents, to form hydrazones.[5] While this is a synthetically useful reaction, it represents a degradation pathway if unintended. The dihydrochloride salt is generally stable in acidic to neutral aqueous solutions but may disproportionate to the free base under alkaline conditions, which is significantly less stable.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential thermal decomposition and oxidative reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[7] |

| Light | Protect from light by using an amber or opaque container. | Prevents photolytic degradation. |

| Moisture | Keep container tightly sealed in a dry place. The compound is likely hygroscopic. | Prevents absorption of moisture which can initiate or accelerate degradation.[1][7][8] |

| Container | Use a tightly sealed, appropriate glass vial or bottle. | Ensures a good seal against the atmosphere and prevents reaction with container material. |

| Handling | Handle in a well-ventilated area, preferably in a glove box or chemical fume hood.[9][10] | Minimizes exposure to atmospheric contaminants and protects the user from a potentially hazardous compound.[11][12] |

Protocol for a Comprehensive Stability Study

To empirically determine the stability of this compound and establish a retest date, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to exaggerated conditions to accelerate decomposition.

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Place a sample of the stock solution in an oven maintained at a controlled temperature (e.g., 60°C).

-

Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).

-

Control Sample: Store a sample of the stock solution under the recommended storage conditions (2-8°C, protected from light).

-

-

Time Points: Collect aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Quenching: For the hydrolytic and oxidative samples, neutralize the reaction at each time point (e.g., by adding an equimolar amount of base/acid). Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method.

Analytical Methods for Purity and Stability Assessment

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. For hydrazine derivatives, High-Performance Liquid Chromatography (HPLC) is a common and robust choice.[13][14]

-

Method: Reversed-phase HPLC with UV detection is a suitable starting point.

-

Derivatization: Hydrazines can be challenging to analyze directly due to their reactivity and sometimes poor chromophores.[15] Derivatization with an aldehyde or ketone (e.g., benzaldehyde) to form a stable hydrazone with a strong UV chromophore can significantly improve chromatographic performance and detection sensitivity.[15]

-

Detection: A photodiode array (PDA) detector can help in identifying peak purity. For structural elucidation of any observed degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive technique.[13]

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are to oxidation, light, and high temperatures. By adhering to the recommended storage protocols—refrigeration (2-8°C), exclusion of light, and maintenance under a dry, inert atmosphere—researchers can ensure the compound's integrity for its intended use. For critical applications, conducting a formal stability study using the outlined forced degradation protocol and a validated stability-indicating HPLC method is strongly advised to establish a reliable shelf-life and prevent the use of degraded material, thereby upholding the quality and reproducibility of scientific research.

References

- Kalyanaraman, B., et al. "BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY." Toxicology and Applied Pharmacology.

-

INDOFINE Chemical Company. 1-(PENTAN-3-YL)HYDRAZINE HYDROCHLORIDE | 221024-42-6. [Link]

-

Takahashi, Y., et al. "Proposed Decomposition Mechanism of the Hydrazine Derivative (1)." ResearchGate. [Link]

-

Delalu, H. "Decomposition of Hydrazine in Aqueous Solutions." ResearchGate. [Link]

-

Royal Society of Chemistry. "Mechanistic study of hydrazine decomposition on Ir(111)." Physical Chemistry Chemical Physics. [Link]

-

Chemical Label. This compound. [Link]

-

MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride. [Link]

-

PubChemLite. This compound (C5H14N2). [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

- Google Patents.

-

OSHA. HYDRAZINE Method no.: 20. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-(PENTAN-3-YL)HYDRAZINE HYDROCHLORIDE | 221024-42-6 | INDOFINE Chemical Company [indofinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemical-label.com [chemical-label.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 15. osha.gov [osha.gov]

An In-depth Technical Guide to the Reactivity of Pentan-3-ylhydrazine Dihydrochloride with Carbonyl Compounds

Abstract

This technical guide provides a comprehensive overview of the reactivity of pentan-3-ylhydrazine dihydrochloride with carbonyl compounds, a fundamental reaction in synthetic organic chemistry with wide-ranging applications in drug development and materials science. We will delve into the mechanistic underpinnings of hydrazone formation, provide detailed, field-proven experimental protocols for the reaction with both aldehydes and ketones, and present anticipated analytical characterization data for the resulting N-(pentan-3-yl)hydrazones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of Hydrazone Formation